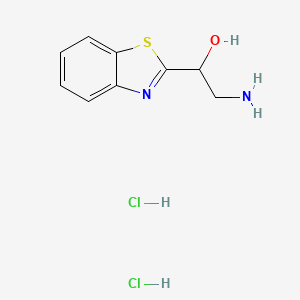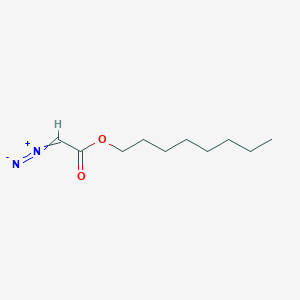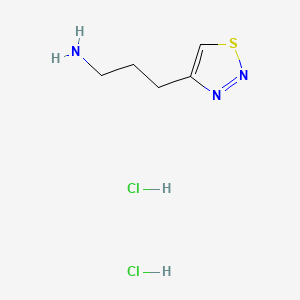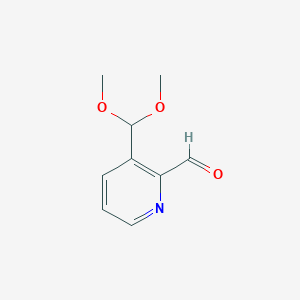![molecular formula C12H20N2O3Si B13463992 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nitroaniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline typically involves the protection of the hydroxyl group of 5-nitroaniline with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for silyl ether cleavage.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-5-aminoaniline.
Substitution: Formation of 5-nitroaniline upon silyl ether cleavage.
Aplicaciones Científicas De Investigación
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Potential use in the synthesis of biologically active molecules and probes.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline primarily involves the reactivity of its functional groups. The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl moiety, preventing unwanted reactions during synthetic processes. The nitro group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Another compound featuring a TBDMS group, used in synthetic glycobiology.
2-[(Tert-butyldimethylsilyl)oxy]ethanol: Used in organic synthesis as a protecting group for hydroxyl groups.
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is unique due to the presence of both a nitro group and a TBDMS-protected hydroxyl group. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable intermediate in the preparation of multifunctional molecules.
Propiedades
Fórmula molecular |
C12H20N2O3Si |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-5-nitroaniline |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-11-7-6-9(14(15)16)8-10(11)13/h6-8H,13H2,1-5H3 |
Clave InChI |
OZXORDSVCBTVRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


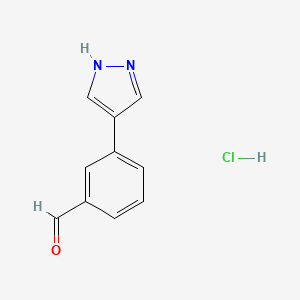
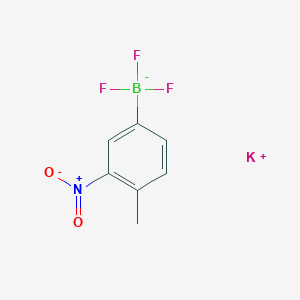

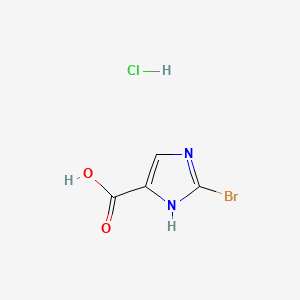
![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)


![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
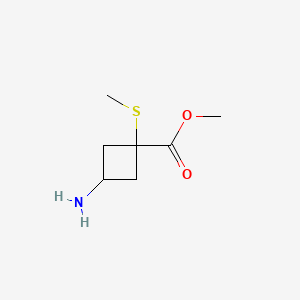
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
